molecular formula C14H21NO2 B13040861 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL

Cat. No.: B13040861
M. Wt: 235.32 g/mol
InChI Key: GPFHBNLUSHSQMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL typically involves the reaction of 3-cyclopentyloxybenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-methoxyphenyl)propan-1-OL
  • 3-Amino-3-(3-ethoxyphenyl)propan-1-OL
  • 3-Amino-3-(3-propoxyphenyl)propan-1-OL

Uniqueness

3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-amino-3-(3-cyclopentyloxyphenyl)propan-1-ol

InChI

InChI=1S/C14H21NO2/c15-14(8-9-16)11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12,14,16H,1-2,5-6,8-9,15H2

InChI Key

GPFHBNLUSHSQMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CCO)N

Origin of Product

United States

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